(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone
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Overview
Description
Physalin B is a naturally occurring steroidal compound found in plants of the Physalis genus, particularly Physalis angulata. It belongs to the class of withanolides and possesses a unique 13,14-seco-16,24-cyclo-steroidal ring skeleton. Physalin B has garnered significant attention due to its diverse biological activities, including antitumor, antimalarial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Physalin B can be isolated from Physalis angulata through various extraction and purification techniques. One common method involves the use of organic solvents to extract the compound from the plant material, followed by chromatographic separation to purify Physalin B .
Industrial Production Methods: Industrial production of Physalin B typically involves large-scale extraction from Physalis plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, and the crude extract is purified using chromatographic techniques to obtain Physalin B in its pure form .
Chemical Reactions Analysis
Types of Reactions: Physalin B undergoes various chemical reactions, including:
Oxidation: Physalin B can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in Physalin B, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the Physalin B molecule, enhancing its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various physalin derivatives with potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Physalin B exerts its effects through multiple molecular targets and pathways:
Nrf2 Pathway: Physalin B activates the Nrf2 pathway, leading to the upregulation of antioxidant genes and the reduction of oxidative stress.
NF-κB Pathway: It inhibits the NF-κB pathway, thereby reducing inflammation.
Ubiquitin-Proteasome Pathway: Physalin B inhibits this pathway, leading to the accumulation of misfolded proteins and inducing apoptosis in cancer cells.
Autophagy: It induces autophagy in cancer cells, contributing to its anticancer effects.
Comparison with Similar Compounds
Physalin B is part of a family of compounds known as physalins, which include Physalin A, Physalin D, and Isophysalin B. These compounds share similar structural features but differ in their biological activities:
Physalin A: Exhibits strong antitumor and anti-inflammatory activities.
Physalin D: Known for its antimicrobial and antitumor properties.
Isophysalin B: Similar to Physalin B but with distinct biological effects.
Physalin B stands out due to its unique combination of antitumor, antimalarial, and antimicrobial activities, making it a versatile compound with significant therapeutic potential .
Properties
Molecular Formula |
C28H30O9 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |
InChI Key |
HVTFEHJSUSPQBK-DNJDGUCCSA-N |
SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
Isomeric SMILES |
C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |
Canonical SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
Synonyms |
NSC-287088 physalin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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